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Compound of Interest

Compound Name: 2-Amino-3,6-dimethylphenol
CAS No.: 17672-23-0
Cat. No.: B106437
Get Quote
. J

Executive Summary

2-Amino-3,6-dimethylphenol (also known as 6-amino-2,5-xylenol) is a specialized aromatic
intermediate used primarily in the synthesis of polybenzoxazole (PBO) precursors for high-
performance membranes and as a scaffold in retinoic acid receptor (RAR) agonists.[1][2]
Unlike commodity phenols, this compound is a fine chemical with a constrained supply chain,
often requiring custom synthesis for kilogram-scale orders.[1] Its purity is critical; isomers (such
as 4-amino-2,5-xylenol) can catastrophically disrupt polymer chain propagation and alter
pharmaceutical potency.[1]

Chemical Profile & Technical Specifications[3][4][5]
[6][7]
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Feature Specification
CAS Number 17672-23-0
IUPAC Name 2-Amino-3,6-dimethylphenol
Synonyms 6-Amino-2,5-xylenol; 2-Amino-3,6-xylenol
Molecular Formula CsH11NO
Molecular Weight 137.18 g/mol
Off-white to beige powder (oxidizes to brown
Appearance .
upon air exposure)
N Soluble in DMSO, Methanol, Ethyl Acetate;
Solubility ) ]
slightly soluble in water.[1]
pKa (Predicted) ~10.3 (Phenolic OH), ~4.5 (Aniline NH2)

Structural Identity

The compound is characterized by a phenol ring with methyl groups at positions 3 and 6, and
an amino group at position 2 (ortho to the hydroxyl).[3] This steric arrangement is crucial for its
reactivity in forming benzoxazole rings.[1]

[1]
Synthesis & Impurity Landscape

Understanding the synthesis is mandatory for defining Critical Quality Attributes (CQAS). The
commercial route typically involves the nitration of 2,5-dimethylphenol followed by catalytic
hydrogenation.[1]

Synthesis Pathway & Critical Impurities

The starting material, 2,5-dimethylphenol, directs nitration to the ortho-para positions relative to
the hydroxyl group.[1]

o Target: Nitration at C6 (ortho)
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6-nitro-2,5-xylenol
2-Amino-3,6-dimethylphenol.

o Major Impurity (Isomer): Nitration at C4 (para)
4-nitro-2,5-xylenol
4-Amino-2,5-dimethylphenol.[1]

Why this matters: The para-amino isomer (4-amino) cannot form the benzoxazole ring structure
required for PBO polymers, acting as a chain terminator.[1]
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Starting Material:
2,5-Dimethylphenol
(2,5-Xylenol)

Reaction: Nitration
(HNO3/H2S04)

rtho substitution (Major) \Para-substitution (Minor)

Intermediate A (Target):
6-Nitro-2,5-dimethylphenol
(2-Nitro-3,6-dimethylphenol)

N

Reaction: Hydrogenation
(H2, Pd/C)

/14uct|on Reduction

FINAL PRODUCT:
2-Amino-3,6-dimethylphenol

Intermediate B (Impurity):
4-Nitro-2,5-dimethylphenol

CRITICAL IMPURITY:

(CAS 17672-23-0) 4-Amino-2,5-dimethylphenol

Figure 2: Synthesis pathway and origin of the critical regio-isomeric impurity.

Click to download full resolution via product page

[1]

Procurement Guide: Suppliers & Pricing
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Market Availability

This compound is not a commodity.[1] It is a "Build-to-Order" or "Catalog Fine Chemical."[1]

e Tier 1 (Catalog Stock): Vendors like BLD Pharm, Ambeed, and Bide Pharm often list small
quantities (1g — 100g).

e Tier 2 (Bulk Manufacturing): For quantities >1kg, custom synthesis houses in China and
India (e.g., specialized xylenol derivative manufacturers) are the primary source.

Price Estimation (2024/2025 Benchmarks)

Pricing is highly volume-dependent due to the difficulty of separating the ortho and para

isomers.

. Estimated Price . )
Pack Size Purity Grade Lead Time
Range (USD)

1lg $50 — $120 >97% (HPLC) Stock (1-2 weeks)
59 $180 — $350 >97% (HPLC) Stock (1-2 weeks)
25g $600 — $900 >98% (HPLC) 2-4 weeks

1 kg inquire (Est. $2,500 - >98% (Industrial) 8-12 weeks (Custom)

$5,000)

Note: "High Purity" for this compound typically means >98.0% with <0.5% isomer impurity.[1]
Standard "Technical Grade" (95%) is unsuitable for polymer synthesis.

Recommended Suppliers (Verified Listings)

o BLD Pharm: Catalog #BD01802598.[1] Reliable for gram-scale reference standards.

o Thermo Fisher / Alfa Aesar: Often re-list from primary synthesizers; higher price but easier

procurement for US labs.[1]

o Custom Synthesis: Required for kg-scale. Request a Certificate of Analysis (CoA) specifically

showing H-NMR to prove isomer removal.
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Quality Control & Validation Protocols

To ensure scientific integrity, you must validate the material upon receipt. Do not rely solely on
the vendor's CoA.

Protocol 1: Identity Verification (H-NMR)

The methyl groups and aromatic protons provide a distinct fingerprint.
e Solvent: DMSO-ds

o Key Signals (approximate):

o

2.0 - 2.2 ppm (Singlets, 6H): Two methyl groups (C3-Me, C6-Me).[1]

o

6.3 - 6.6 ppm (Doublets, 2H): Aromatic protons at C4 and C5 (Ortho coupling,

Hz).

o

8-9 ppm (Broad): Phenolic -OH.[1]

[e]

Differentiation: The impurity (4-amino isomer) will show singlet aromatic protons (para-
position) rather than doublets.

Protocol 2: Purity Analysis (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).[1]
» Mobile Phase: Gradient of Water (0.1% HsPOa) : Acetonitrile.

o 0-5 min: 95% Water.[1]

o 20 min: 5% Water.
o Detection: UV at 210 nm and 254 nm.

e Acceptance Criteria: Main peak >98.0%. No single impurity >0.5%.[1]

Handling & Stability
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» Oxidation Sensitivity: Aminophenols are notoriously prone to oxidation, turning from
white/beige to dark brown/black (quinone formation).

o Storage: Must be stored under Inert Gas (Argon/Nitrogen) at 2-8°C.

o Safety: Irritant.[1] Use standard PPE.[1]

References

o Synthesis & NMR Data:Bicyclocheteroaryl-Heteroaryl-Benzoic Acid Compounds as Retinoic
Acid Receptor Beta (RAR[) Agonists. Patent WO2016097004A1.[1] (Describes the synthesis
of 2-Amino-3,6-dimethylphenol from 3,6-dimethyl-2-nitrophenol).

o Polymer Application:Thermally Rearranged (TR) Polymers as Membranes for Ethanol
Dehydration. US Patent 2012/0305484 A1.[1] (Lists 2-amino-3,6-dimethylphenol as a
monomer for polybenzoxazole synthesis).

e Supplier Data (BLD Pharm): Product Page for 2-Amino-3,6-dimethylphenol (CAS 17672-
23-0).[1]

 Toxicity & Safety:Background Review Document: Isolated Chicken Eye (ICE) Test Method.
National Toxicology Program (NTP), 2006. (References toxicity data for 2-Amino-3,6-
dimethylphenol hydrobromide).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Procurement & Application Guide: High Purity
2-Amino-3,6-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106437/docs#technical-procurement-application-
guide-high-purity-2-amino-3-6-dimethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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